molecular formula C3H7BO3-2 B8421710 Isopropylborate CAS No. 67417-43-0

Isopropylborate

Cat. No. B8421710
Key on ui cas rn: 67417-43-0
M. Wt: 101.90 g/mol
InChI Key: SURBAJYBTYLRMQ-UHFFFAOYSA-N
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Patent
US07781478B2

Procedure details

The above Boc-indole (3.08 g, 12.5 mmol) and isopropylborate (4.83 mL, 21.9 mmol) are dissolved in anhydrous THF (20 mL) and the solution is cooled at 0° C. While stirring, LDA (12.5 mL, 1.5 M mono-THF complex in cyclohexane, 18.7 mmol) is added dropwise. The mixture is stirred at 0° C. for 15 min and then room temperature for 0.5 h, followed by the addition of HCl (6 N, 3.0 mL, 18 mmol) in an ice-water bath. The organic solvent is removed in vacuo and the residue is suspended in H2O (100 mL) and acidified with HCl (6 N) to pH 4˜5. The precipitate is collected via filtration and washed with water and hexanes and dried in air to provide 1-Boc-6-methoxyindole-2-boronic acid (3.38 g, 93%).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](C1NC2C(C=1)=CC=CC=2)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(O[B:21]([O-:23])[O-:22])(C)C.[Li+].C[CH:26]([N-:28][CH:29]([CH3:31])[CH3:30])[CH3:27].Cl.[CH2:33]1[CH2:37][O:36][CH2:35][CH2:34]1>>[C:1]([N:28]1[C:29]2[C:30](=[CH:33][CH:34]=[C:35]([O:36][CH3:37])[CH:31]=2)[CH:27]=[C:26]1[B:21]([OH:22])[OH:23])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C=1NC2=CC=CC=C2C1
Name
Quantity
4.83 mL
Type
reactant
Smiles
C(C)(C)OB([O-])[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitate is collected via filtration
WASH
Type
WASH
Details
washed with water and hexanes
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1C(=CC2=CC=C(C=C12)OC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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